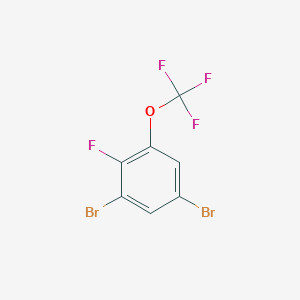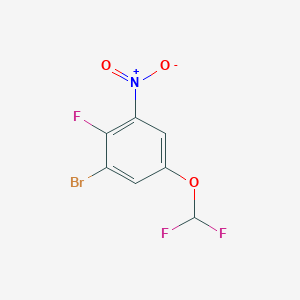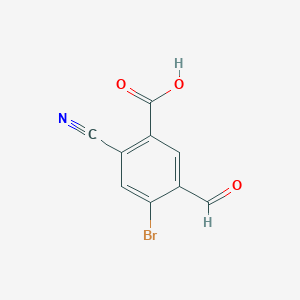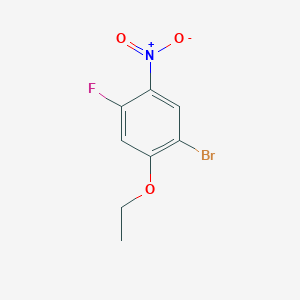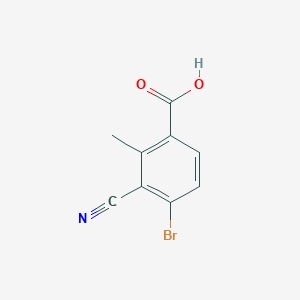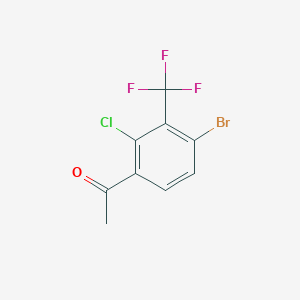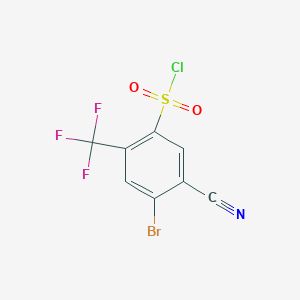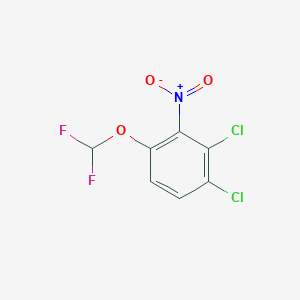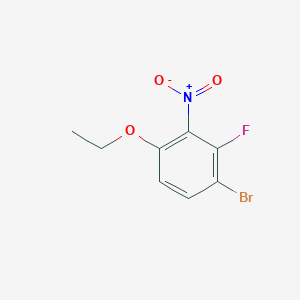
2'-Bromo-3',6'-difluoroacetophenone
Overview
Description
2’-Bromo-3’,6’-difluoroacetophenone is an organic compound with the molecular formula C8H5BrF2O. It is a derivative of acetophenone, where the phenyl ring is substituted with bromine and fluorine atoms.
Mechanism of Action
Target of Action
The primary targets of 2’-Bromo-3’,6’-difluoroacetophenone It’s known that similar compounds often interact with various enzymes and receptors in the body .
Mode of Action
The exact mode of action of 2’-Bromo-3’,6’-difluoroacetophenone For instance, 2′,6′-Difluoroacetophenone undergoes ruthenium-catalyzed phenylation with phenylboronate via carbon-fluorine bond cleavage to yield 2′,6′-diphenylacetophenone .
Biochemical Pathways
The specific biochemical pathways affected by 2’-Bromo-3’,6’-difluoroacetophenone It’s known that similar compounds can be involved in the synthesis of various organic compounds .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2’-Bromo-3’,6’-difluoroacetophenone The molecular weight of the compound is 23503 g/mol , which may influence its absorption and distribution in the body.
Result of Action
The molecular and cellular effects of 2’-Bromo-3’,6’-difluoroacetophenone It’s known that similar compounds can be used in the synthesis of various organic compounds .
Biochemical Analysis
Biochemical Properties
2’-Bromo-3’,6’-difluoroacetophenone plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It is often used as a reagent in the synthesis of other chemical compounds. The compound interacts with enzymes such as cytochrome P450, which is involved in the metabolism of many drugs and xenobiotics. The nature of these interactions typically involves the formation of covalent bonds with the active sites of enzymes, leading to inhibition or modification of enzyme activity .
Cellular Effects
The effects of 2’-Bromo-3’,6’-difluoroacetophenone on various types of cells and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to inhibit the activity of certain kinases, which are crucial for cell signaling. This inhibition can lead to changes in gene expression patterns and metabolic flux within the cell .
Molecular Mechanism
At the molecular level, 2’-Bromo-3’,6’-difluoroacetophenone exerts its effects through several mechanisms. One primary mechanism is the binding interaction with biomolecules, particularly enzymes. The compound can form covalent bonds with the active sites of enzymes, leading to their inhibition. Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2’-Bromo-3’,6’-difluoroacetophenone can change over time. The compound is relatively stable when stored at low temperatures, but it can degrade over time when exposed to light and heat. Long-term studies have shown that prolonged exposure to this compound can lead to persistent changes in cellular function, including alterations in enzyme activity and gene expression .
Dosage Effects in Animal Models
The effects of 2’-Bromo-3’,6’-difluoroacetophenone vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxic effects, while higher doses can lead to significant toxicity. Threshold effects have been observed, where a certain dosage level leads to a marked increase in adverse effects, including liver and kidney damage .
Metabolic Pathways
2’-Bromo-3’,6’-difluoroacetophenone is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in its metabolism. The compound can affect metabolic flux by altering the activity of key enzymes, leading to changes in the levels of various metabolites .
Transport and Distribution
Within cells and tissues, 2’-Bromo-3’,6’-difluoroacetophenone is transported and distributed through interactions with specific transporters and binding proteins. These interactions can influence the localization and accumulation of the compound within different cellular compartments. For example, it may be preferentially localized in the endoplasmic reticulum due to its interactions with membrane-bound proteins .
Subcellular Localization
The subcellular localization of 2’-Bromo-3’,6’-difluoroacetophenone is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, such as the mitochondria or nucleus, where it exerts its biochemical effects. These localization patterns are crucial for understanding the compound’s activity and function within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Bromo-3’,6’-difluoroacetophenone typically involves the bromination and fluorination of acetophenone derivatives. One common method is the electrophilic aromatic substitution reaction, where acetophenone is treated with bromine and fluorine sources under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as iron(III) bromide or aluminum chloride to facilitate the halogenation process .
Industrial Production Methods
In an industrial setting, the production of 2’-Bromo-3’,6’-difluoroacetophenone may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2’-Bromo-3’,6’-difluoroacetophenone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Reduction Reactions: The carbonyl group in the acetophenone moiety can be reduced to form alcohols or other reduced derivatives.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized products
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide, potassium tert-butoxide, or organolithium compounds are commonly used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted acetophenones, while reduction reactions typically produce alcohols .
Scientific Research Applications
2’-Bromo-3’,6’-difluoroacetophenone has several scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the design of drugs with specific biological activities.
Material Science: It is utilized in the synthesis of advanced materials with unique properties, such as polymers and liquid crystals
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-2’,4’-difluoroacetophenone
- 2-Bromo-3’,4’-difluoroacetophenone
- 2-Bromo-4’-fluoroacetophenone
- 2-Bromo-3’-nitroacetophenone
Uniqueness
Compared to similar compounds, 2’-Bromo-3’,6’-difluoroacetophenone is unique due to the specific positioning of the bromine and fluorine atoms on the phenyl ring. This unique substitution pattern can influence the compound’s chemical reactivity and physical properties, making it suitable for specific applications in organic synthesis and material science .
Properties
IUPAC Name |
1-(2-bromo-3,6-difluorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF2O/c1-4(12)7-5(10)2-3-6(11)8(7)9/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLIIMDYPKPWEEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1Br)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


